hexane-1,6-diamine;hexanedioic acid

Melting point Thermal stability Solid-state polymerization

Hexane-1,6-diamine;hexanedioic acid (1:1), industrially designated as AH salt, nylon 6,6 salt, or hexamethylenediammonium adipate, is the stoichiometric equimolar ionic salt formed by neutralization of hexamethylenediamine (HMDA) with adipic acid. It exists as a white crystalline powder with a molecular weight of 262.35 g/mol and serves as the immediate precursor monomer for poly(hexamethylene adipamide) (nylon 6,6) via polycondensation.

Molecular Formula C12H26N2O4
Molecular Weight 262.35 g/mol
CAS No. 3323-53-3
Cat. No. B034999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexane-1,6-diamine;hexanedioic acid
CAS3323-53-3
Synonymsadipic acid, compound with hexane-1,6-diamine (1:1); 1,6-Diaminohexane adipate; AH salt; Nylon 66 salt; Nylon salt; ADIPICACIDCOMPOUNDWITHHEXANE-1,6-DIAMINE; Adipinsure-Hexamethylendiaminsalz; HEXANEDIOIC ACID, COMPOUND WITH 1,6-HEXANEDIAMINE (1:1)
Molecular FormulaC12H26N2O4
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESC(CCC[NH3+])CC[NH3+].C(CCC(=O)[O-])CC(=O)[O-]
InChIInChI=1S/C6H16N2.C6H10O4/c7-5-3-1-2-4-6-8;7-5(8)3-1-2-4-6(9)10/h1-8H2;1-4H2,(H,7,8)(H,9,10)
InChIKeyUFFRSDWQMJYQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexane-1,6-diamine;hexanedioic Acid (CAS 3323-53-3): Nylon 6,6 Salt Procurement & Technical Baseline


Hexane-1,6-diamine;hexanedioic acid (1:1), industrially designated as AH salt, nylon 6,6 salt, or hexamethylenediammonium adipate, is the stoichiometric equimolar ionic salt formed by neutralization of hexamethylenediamine (HMDA) with adipic acid [1]. It exists as a white crystalline powder with a molecular weight of 262.35 g/mol and serves as the immediate precursor monomer for poly(hexamethylene adipamide) (nylon 6,6) via polycondensation [2]. The salt's defining structural feature is its precisely locked 1:1 diamine-to-diacid ratio within an ionic lattice, which ensures exact stoichiometric balance for step-growth polymerization—a characteristic that fundamentally distinguishes it from separately handled free monomers or alternative single-monomer nylon precursors such as caprolactam [3]. Compliance with industry specification SH/T 1498.1 governs its purity, pH, moisture, and trace contaminant thresholds for polymerization-grade procurement [4].

Why Caprolactam or Free Diamine/Diacid Cannot Replace Hexane-1,6-diamine;hexanedioic Acid Salt in Nylon 6,6 Synthesis


Attempting to substitute the pre-formed AH salt with its constituent free monomers (hexamethylenediamine and adipic acid handled separately), or with the single-monomer caprolactam used for nylon 6, introduces fundamental stoichiometric and process-control failures that cascade into polymer property degradation. The AH salt's ionic crystal lattice enforces an atomically precise 1:1 molar ratio; industrial practice targets purity above 99.5% because even trace stoichiometric deviations disrupt chain uniformity, reduce molecular weight, and degrade tensile characteristics of the final nylon 6,6 polymer [1]. In contrast, caprolactam undergoes ring-opening rather than condensation polymerization, yielding nylon 6 with a melting point 40–45°C lower than nylon 6,6 [2]. The free diamine (10% aqueous pH 12.3) and free adipic acid present handling, corrosion, and neutralization exotherm challenges absent from the benign near-neutral AH salt solution (pH 7.7–8.0 at 10% concentration) . These differences are not cosmetic—they directly determine whether the resulting polyamide meets specifications for high-temperature engineering thermoplastics versus commodity textile applications. The quantitative evidence below establishes the specific, measurable dimensions of differentiation that govern scientific selection and procurement decisions.

Quantitative Differentiation Evidence: Hexane-1,6-diamine;hexanedioic Acid Salt vs. Closest Analogs and Alternatives


Melting Point Differential: AH Salt vs. Caprolactam vs. Free HMDA — Thermal Process Window Comparison

The AH salt exhibits a melting point of 192–202°C (multiple verified sources: 202°C per UNEP/INERIS [1], 195±2°C per Chinese industry standard , 197°C per primary crystallization studies [2]), which is substantially higher than both its constituent free diamine (hexamethylenediamine, 39–42°C [3]) and the competing nylon 6 monomer caprolactam (69.2°C [4]). This melting point elevation of approximately 125–160°C above caprolactam and roughly 155°C above free HMDA is a direct consequence of the ionic lattice energy of the ammonium-carboxylate salt structure. The higher melting point of the salt monomer enables solid-state polymerization (SSP) in the 158–190°C range below its melting point, a processing mode unavailable to caprolactam, which would simply melt at far lower temperatures [5]. Compared to the alternative nylon 6,10 salt (hexamethylenediammonium sebacate, mp 172–173°C), the AH salt offers a 20–30°C higher thermal ceiling before melting, widening the SSP processing window [6].

Melting point Thermal stability Solid-state polymerization Monomer handling

Aqueous Solubility: AH Salt Solubility vs. Caprolactam and HMDA Sebacate Salt

The AH salt demonstrates aqueous solubility of 463,000 mg/L (46.3 wt%) at 21°C, increasing to 64 wt% at 90°C [1]. This solubility profile is markedly lower than caprolactam's 4,560,000 mg/L (456 wt% equivalent; fully miscible) at 20°C , but approximately 1.9× higher than hexamethylenediammonium sebacate (nylon 6,10 salt) at 240.5 g/L at 30°C . The moderate solubility of the AH salt is industrially advantageous: it permits handling as a concentrated aqueous solution (~50–63 wt%) for direct feed to polycondensation reactors, avoiding both the excessive water load of caprolactam solutions (which would require substantial pre-polymerization water removal) and the limited solubility of the sebacate salt that constrains solution concentration [2]. Furthermore, the AH salt's free monomer counterpart, hexamethylenediamine, exhibits a solubility of 490 g/L [3], but its strongly alkaline pH (12.3 at 10% aqueous) necessitates corrosion-resistant equipment, unlike the neutral AH salt solution.

Aqueous solubility Solution polymerization Process engineering Concentration

Solution pH and Handling Safety: AH Salt Neutrality vs. Free Diamine Basicity

A 10% aqueous solution of the AH salt exhibits a pH of 7.7–8.0 at 20°C, as specified by the Chinese industry standard SH 1498.1 for nylon 66 salt . The BASF datasheet reports pH 7.8 at 100 g/L concentration [1]. This near-neutral pH contrasts dramatically with a 10% aqueous solution of free hexamethylenediamine, which registers pH 12.3 . The 4.3–4.6 pH unit difference (corresponding to a ~20,000-fold difference in hydrogen ion activity) translates into materially distinct requirements for storage tank metallurgy, gasket selection, and personnel exposure controls. Caprolactam, at 333 g/L, shows pH 7.0–8.5 , overlapping with AH salt at the upper end but with broader variability depending on purity and hydrolysis state. The AH salt's narrow, tightly controlled pH specification (7.7–8.0 for premium grade) serves as both a quality assurance marker for exact 1:1 stoichiometry and a practical advantage for standard stainless-steel (304/316) process equipment without the caustic corrosion risks posed by free HMDA.

pH Corrosion Process safety Equipment compatibility

Solid-State Polymerization Reactivity: AH Salt SSP Temperature Window vs. Nylon 6,10 Salt

Hexamethylenediammonium adipate undergoes solid-state polyamidation (SSP) in the temperature range 158–190°C, with direct SSP from the dry salt enabling high-molecular-weight resin production while avoiding the thermal degradation associated with melt-phase processing [1]. The thermal degradation activation energy for the resulting nylon 6,6 polymer is 45 kcal/mol, compared to 55 kcal/mol for nylon 6,10 (polyhexamethylene sebacamide) [2]. This 10 kcal/mol lower activation energy for degradation indicates that nylon 6,6 produced from AH salt is kinetically more susceptible to thermal degradation than nylon 6,10, but the AH salt's solid-state processability below its melting point mitigates this inherent vulnerability by enabling polymerization at temperatures where degradation rates remain acceptably low. The SSP rate constants for nylon 6,6 have been quantified through suitable rate expressions accounting for diamine volatilization loss, a phenomenon specific to the AH salt system due to the relatively lower molecular weight and higher vapor pressure of HMDA compared to the sebacate analog [1]. This diamine loss mechanism during SSP is both a challenge and a differentiating process characteristic: it necessitates tighter temperature control but also provides an intrinsic purification pathway where volatile diamine escapes with polycondensation water, driving the reaction toward higher conversion.

Solid-state polymerization Kinetics Activation energy Molecular weight

Stoichiometric Precision and Purity: AH Salt Specification Grade vs. In-Situ Neutralization

The industrial standard SH/T 1498.1-1997 defines three quality grades for crystalline nylon 66 salt, with premium-grade specifications including: 10% solution pH 7.7–8.0, moisture ≤0.40 wt%, ash ≤5 mg/kg, iron ≤0.3 mg/kg, total volatile bases ≤4.2 mL/100g, nitrate ≤5.0 mg/kg, and UV index ≤0.10×10⁻³ . These stringent specifications reflect the reality that nylon 6,6 polymerization is exquisitely sensitive to stoichiometric imbalance: even minor deviations from the 1:1 molar ratio (as little as 0.1–0.5% excess of either monomer) skew the functional end-group balance, cap chain growth, and directly reduce the achievable number-average molecular weight [1]. When compared to in-situ neutralization approaches where HMDA and adipic acid are metered separately into the reactor, the pre-formed, pre-purified crystalline AH salt eliminates the real-time pH titration uncertainty, local concentration gradients, and amine volatilization losses that introduce batch-to-batch variability. Industrial polymerization-grade AH salt targets >99.5% purity because trace organic contaminants (pseudo-nitrates, diaminocyclohexane) act as chain terminators or introduce chromophores that discolor the final polymer [2]. The caprolactam route to nylon 6, by contrast, inherently avoids stoichiometric imbalance concerns since it uses a single monomer, but sacrifices the ~40–45°C higher melting point and associated mechanical performance of nylon 6,6 [3].

Stoichiometry Purity Quality specification Polymerization grade

Downstream Polymer Thermal Performance: Nylon 6,6 vs. Nylon 6 — Melting Point and Tensile Strength

While the AH salt is the monomer (not the final polymer), its selection directly dictates the downstream polymer architecture and performance. Nylon 6,6 produced from AH salt exhibits a melting point of 260–265°C, which is 40–45°C higher than nylon 6 (220°C) produced from caprolactam [1][2]. This melting point elevation translates into a significantly broader service temperature window for engineering thermoplastic applications. Measured tensile strength for nylon 6,6 fibers and molded specimens ranges from 80–90 MPa, compared to 70–80 MPa for nylon 6 [3]. The denser hydrogen-bonding network in nylon 6,6, enabled by the perfectly alternating adipamide repeat units from the AH salt's symmetric C6-C6 backbone, produces both higher crystallinity and a higher heat of fusion (61 cal/g for ideal nylon 6,6 crystals [4]) compared to nylon 6's less regular chain packing. The quantitative performance gaps at the polymer level are the ultimate justification for selecting the AH salt monomer over caprolactam: the monomer choice irreversibly commits the user to the nylon 6,6 architecture and its associated performance envelope. For procurement decisions, this means that specifying AH salt is fundamentally a polymer-performance specification in disguise.

Polymer melting point Tensile strength Engineering plastics Heat resistance

High-Value Application Scenarios Where Hexane-1,6-diamine;hexanedioic Acid Salt Is the Scientifically Justified Procurement Choice


High-Temperature Engineering Thermoplastic Compounding (T_service > 200°C)

For injection-molded automotive under-hood components (e.g., radiator end tanks, intake manifolds, rocker covers), the AH salt is the mandatory monomer precursor because it alone yields nylon 6,6 with a melting point of 260–265°C—40–45°C above nylon 6 from caprolactam [1]. The 80–90 MPa tensile strength of the resulting nylon 6,6 polymer provides a 12–25% mechanical performance margin over nylon 6, directly enabling part weight reduction through thinner wall sections while maintaining creep resistance at sustained temperatures above 150°C. Pre-certified AH salt meeting SH/T 1498.1 premium-grade specifications (moisture ≤0.40%, ash ≤5 mg/kg, UV index ≤0.10×10⁻³) ensures batch-to-batch polymer consistency essential for automotive PPAP (Production Part Approval Process) qualification .

Solid-State Polymerization (SSP) Process for Ultra-High-Molecular-Weight Nylon 6,6

The AH salt's unique ability to undergo solid-state polyamidation in the 158–190°C range—below its 192–202°C melting point—enables production of nylon 6,6 resins with molecular weights unattainable through melt polymerization alone, which are critical for high-performance extruded profiles and heavy-duty monofilaments [2]. The SSP process exploits the intrinsic diamine volatilization mechanism identified by Papaspyrides et al., where HMDA escape with polycondensation water drives the reaction toward higher conversion [2]. This SSP route is unavailable for caprolactam-based nylon 6 due to its much lower melting point (69.2°C) and fundamentally different ring-opening polymerization chemistry.

Industrial Fiber Spinning for Tire Cord and High-Strength Technical Yarns

Nylon 6,6 fibers spun from AH salt-derived polymer dominate the tire cord, conveyor belt, and airbag fabric markets due to the combination of high melting point (260–265°C), tensile strength (80–90 MPa), and dimensional stability under cyclic loading [3]. The pre-formed AH salt's precisely controlled stoichiometry eliminates end-group imbalance that would otherwise limit achievable fiber draw ratios and tenacity. For procurement, the crystalline AH salt's pH specification (7.7–8.0 at 10% solution) provides a rapid quality verification check before committing a batch to polymerization .

Copolyamide Synthesis Requiring Precisely Defined Comonomer Ratios

In the production of specialty copolyamides (e.g., nylon 6/66, nylon 66/610), the AH salt's exact 1:1 stoichiometry and crystalline purity make it the preferred comonomer for achieving reproducible copolymer composition and thermal properties. Research by Jo and Baik demonstrated that copolymerizing AH salt with ε-caprolactam and other nylon salts produces random copolyamides with tunable melting temperatures and crystallization rates, where the AH salt content directly controls the crystallinity and melting point of the final copolymer [4]. In contrast, metering free HMDA and adipic acid separately into a copolymerization reactor introduces stoichiometric variability that shifts the target comonomer ratio and broadens the melting transition.

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